

discovery and history of MAX8

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Compound of Interest		
Compound Name:	MAX8	
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Discovery and Design of MAX8

The development of **MAX8** was a direct result of structure-based peptide design aimed at controlling hydrogelation kinetics for biological applications. **MAX8** was engineered by a team of researchers led by Joel P. Schneider and Darrin J. Pochan at the University of Delaware.[1] The discovery was first published in 2007 in the Proceedings of the National Academy of Sciences.[1][2]

MAX8 was developed as an improvement upon a parent peptide, MAX1.[3] While MAX1 also formed a hydrogel, its slow gelation kinetics (approximately 30 minutes) were suboptimal for homogeneously encapsulating cells, as the cells would settle before the gel fully formed.[4] To accelerate the self-assembly process, a single amino acid substitution was made to the MAX1 sequence.[3] A lysine residue at position 15 was replaced with a glutamic acid.[1][3][5] This substitution reduced the overall positive charge of the peptide, thereby lowering the electrostatic repulsion between peptide monomers and facilitating faster folding and assembly in physiological conditions.[1][3] This new peptide was named MAX8.

The **MAX8** peptide is a 20-amino acid sequence: VKVKVKVKVDPPTKVEVKVKV-NH2.[6] It is an amphiphilic molecule with two arms of alternating hydrophobic (Valine, V) and hydrophilic (Lysine, K, or Glutamic Acid, E) residues.[7] These arms are joined by a central VDPPT sequence, which is designed to form a type II' β-turn.[7]

Mechanism of Self-Assembly



The self-assembly of **MAX8** into a hydrogel is a triggered process, initiated by changes in the ionic strength of the surrounding medium to physiological levels.[8] At low ionic strength, the positively charged lysine residues cause electrostatic repulsion, keeping the peptide in a soluble, unfolded state.[8] When exposed to physiological salt concentrations, such as those in cell culture media (DMEM), the salt ions screen the electrostatic repulsions.[1][8] This allows the peptide to fold into a β -hairpin conformation, stabilized by intramolecular hydrogen bonds. [6][8]

Once folded, these β-hairpins self-assemble into nanofibrils.[9] This assembly is driven by hydrophobic collapse and intermolecular hydrogen bonding.[9] These fibrils, which are approximately 3 nm in width, then entangle and branch to form a three-dimensional network that entraps water, resulting in the formation of a rigid hydrogel.[1][6][9]



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MAX8 Self-Assembly Pathway

Key Properties and Quantitative Data

MAX8 hydrogels exhibit several key properties that make them highly suitable for biomedical applications, particularly their rapid gelation kinetics and shear-thinning behavior.

Rheological Properties

The mechanical properties of **MAX8** hydrogels have been extensively characterized using oscillatory rheology.[5] A key feature of **MAX8** is its rapid formation of a mechanically rigid gel. [1] The storage modulus (G'), which represents the elastic component of the gel, of a 0.5 wt% **MAX8** hydrogel reaches over 100 Pascals (Pa) within 40 seconds of being triggered by DMEM. [1] In contrast, the parent peptide, MAX1, barely reaches 40 Pa after 60 minutes under the same conditions.[1]



A remarkable property of **MAX8** hydrogels is their ability to shear-thin and recover.[1] When a shear stress is applied, for instance, by passing the gel through a syringe, the hydrogel's viscosity drops dramatically, allowing it to flow like a liquid.[1][10] Upon cessation of the shear stress, the gel rapidly recovers its initial mechanical rigidity.[1][10] This property is crucial for the injectable delivery of cells and therapeutics.[1][2]

Property	MAX8 (0.5 wt%)	MAX1 (0.5 wt%)	Reference
Storage Modulus (G') after 40s	> 100 Pa	< 10 Pa	[1]
Storage Modulus (G') after 60 min	~763 Pa	< 40 Pa	[1][11]
Fibril Width	~3 nm	~3 nm	[1]
Gelation Time	< 1 minute	~30 minutes	[4]

MAX8 Concentration	Plateau Modulus (G')	Mesh Size (ξ)	Reference
0.5 wt%	270 ± 16 Pa	30 nm	[6][12]
1.0 wt%	-	23 ± 0.4 nm	[12]
1.5 wt%	-	-	
2.0 wt%	3600 ± 183 Pa	18 nm	[6][12]

Nanostructure

Transmission electron microscopy (TEM) reveals the nanofibrillar network structure of **MAX8** hydrogels. The hydrogels are composed of monodisperse fibrils with a width of approximately 3 nm.[1]

Experimental Protocols Peptide Synthesis



MAX8 peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis on an automated peptide synthesizer.[1][7][13] The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Hydrogel Preparation

A typical protocol for preparing a 0.5 wt% MAX8 hydrogel is as follows:

- A 1 wt% stock solution of the **MAX8** peptide is prepared by dissolving the lyophilized peptide in a 25 mM HEPES buffer at pH 7.4.[1]
- To initiate self-assembly, an equal volume of Dulbecco's Modified Eagle Medium (DMEM)
 supplemented with 25 mM HEPES (pH 7.4) is added to the peptide solution.[1]
- The solution is mixed, resulting in a 0.5 wt% hydrogel that forms at room temperature.[1]

Oscillatory Rheology

Rheological measurements are performed on a rheometer, typically with a parallel plate geometry.[8][12]

- The peptide solution and triggering buffer (e.g., DMEM) are mixed and immediately loaded onto the temperature-controlled plate of the rheometer.[8]
- Time sweep experiments are conducted to monitor the change in storage modulus (G') and loss modulus (G") over time as the gel forms.[1]
- Frequency sweep experiments are performed to characterize the mechanical properties of the fully formed gel.[13]
- Shear recovery experiments involve applying a high shear stress to the gel for a period, followed by a return to low stress to monitor the recovery of G'.[1]

Transmission Electron Microscopy (TEM)

- A small aliquot of the hydrogel is diluted with deionized water.
- A drop of the diluted sample is placed on a carbon-coated copper grid.



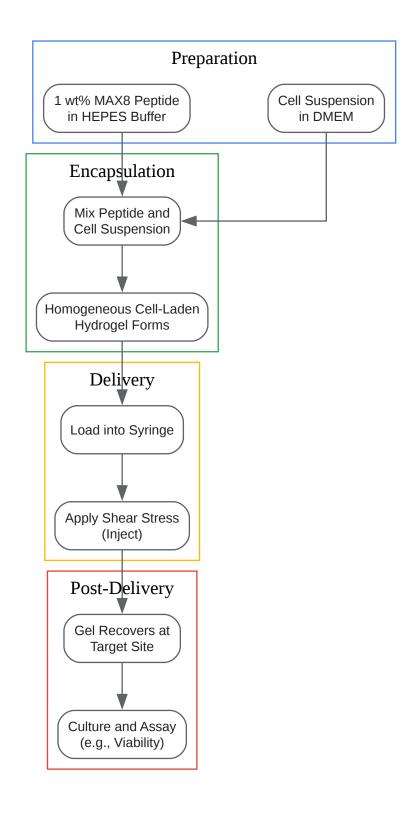
- The sample is negatively stained with a solution such as uranyl acetate.[1]
- The grid is then imaged using a transmission electron microscope.

Cell Encapsulation and Viability Assay

The rapid gelation of MAX8 allows for the homogeneous encapsulation of cells.

- Cells are suspended in the triggering buffer (e.g., DMEM).
- This cell suspension is then mixed with the MAX8 peptide stock solution to initiate gelation.
- The resulting cell-laden hydrogel can be cultured or used for injectable delivery.
- Cell viability within the hydrogel is typically assessed using live/dead staining assays (e.g., Calcein AM and Ethidium homodimer-1) and fluorescence microscopy.[1] Studies have shown that cells remain viable during the encapsulation and shear-thinning delivery process. [1][2]





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Workflow for Cell Encapsulation

Applications in Drug Development and Research



The unique properties of **MAX8** make it a versatile tool for researchers and drug development professionals.

- 3D Cell Culture: **MAX8** provides a biomimetic scaffold for three-dimensional cell culture, which more accurately represents the in vivo environment compared to traditional 2D culture.

 [14]
- Injectable Cell Delivery: The shear-thinning and recovery properties of **MAX8** allow for the minimally invasive delivery of cells to target tissues for regenerative medicine applications.[1] [2]
- Sustained Drug Delivery: MAX8 hydrogels can encapsulate therapeutic molecules, such as growth factors and small molecule drugs, and provide their sustained release over time.[8]
 [15] This is beneficial for localized treatment and reducing the need for frequent administrations.[15]

In conclusion, **MAX8** represents a significant advancement in the field of biomaterials, offering a highly tunable and versatile platform for a wide range of biomedical applications. Its rational design and well-characterized properties make it a valuable tool for future innovations in tissue engineering and drug delivery.

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